

An In-Depth Technical Guide to the Spectroscopic Data of Epigriseofulvin

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Compound of Interest

Compound Name: *Epigriseofulvin*

CAS No.: 469-49-8

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Introduction

Epigriseofulvin, a diastereomer of the well-known antifungal agent Griseofulvin, presents a unique case study in stereochemical influence on spectroscopic properties. While sharing the same molecular formula ($C_{17}H_{17}ClO_6$) and molecular weight (352.77 g/mol), the spatial arrangement of substituents in **Epigriseofulvin** results in a distinct spectral fingerprint.^{[1][2]} This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Epigriseofulvin**, offering a critical resource for its unambiguous identification, characterization, and differentiation from its isomers. The data presented herein is crucial for researchers in natural product chemistry, medicinal chemistry, and pharmaceutical development.

Molecular Structure of Epigriseofulvin

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of **Epigriseofulvin**. The key structural features include a spirocyclic system, a chlorinated benzofuranone ring, and a cyclohexenone ring with multiple methoxy and methyl

substituents. The stereochemistry at the spiro center and the cyclohexene ring distinguishes it from Griseofulvin.

Caption: Molecular Structure of **Epigriseofulvin**.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **Epigriseofulvin**, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of **Epigriseofulvin** is prepared in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Electrospray ionization (ESI) is a common and gentle method for generating ions of **Epigriseofulvin**, typically forming the protonated molecule $[M+H]^+$.
- **Mass Analysis:** The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

Data Interpretation:

The expected exact mass for the protonated molecule of **Epigriseofulvin** ($C_{17}H_{18}ClO_6^+$) can be calculated and compared with the experimental value. The isotopic pattern, particularly the presence of the chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), provides further confirmation of the elemental composition.

Table 1: Mass Spectrometry Data for **Epigriseofulvin**



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Note: Specific observed m/z values would be obtained from experimental data, which is currently unavailable in the public domain for **Epigriseofulvin**.

Fragmentation Pathway:

Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of **Epigriseofulvin**, providing structural insights. While specific fragmentation data for **Epigriseofulvin** is not readily available, it is expected to undergo characteristic losses of small molecules such as water (H₂O), carbon monoxide (CO), and methyl groups (CH₃), as well as cleavages within the spirocyclic ring system.



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Caption: A plausible fragmentation pathway for **Epigriseofulvin** in MS/MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of **Epigriseofulvin** displays characteristic absorption bands corresponding to its various structural motifs.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of solid **Epigriseofulvin** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution in a suitable solvent can be analyzed in a liquid cell.
- **Data Acquisition:** The sample is placed in the beam of an FTIR spectrometer, and the transmitted infrared radiation is measured over a range of wavenumbers (typically 4000-400 cm^{-1}).

Data Interpretation:

The IR spectrum of **Epigriseofulvin** is expected to show strong absorptions for the carbonyl groups, as well as bands for C-O and C-Cl bonds, and aromatic C-H and C=C stretching vibrations. The exact positions of these bands can be influenced by the stereochemistry of the molecule.

Table 2: Characteristic IR Absorption Bands for **Epigriseofulvin**



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Note: The listed wavenumbers are approximate and based on typical values for these functional groups. Precise experimental values for **Epigriseofulvin** are needed for definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ^1H and ^{13}C NMR provide a wealth of information about the connectivity and stereochemistry of **Epigriseofulvin**.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** A few milligrams of **Epigriseofulvin** are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer, and ^1H and ^{13}C NMR spectra are acquired. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can also be performed to aid in signal assignment.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Epigriseofulvin** will show distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) provide information about the electronic environment and neighboring protons.

Data Interpretation:

Due to the stereochemical difference, the ^1H NMR spectrum of **Epigriseofulvin** will differ from that of Griseofulvin, particularly in the chemical shifts and coupling constants of the protons on the cyclohexenone ring.

Table 3: Predicted ^1H NMR Data for **Epigriseofulvin** (in CDCl_3)



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Note: This is a predicted table. The actual experimental data from a reliable source is necessary for accurate assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Data Interpretation:

The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (alkane, alkene, aromatic, carbonyl) and its electronic environment. The stereochemistry of **Epigriseofulvin** will influence the chemical shifts of the carbons in the cyclohexenone ring compared to Griseofulvin. A ¹³C NMR spectrum of **Epigriseofulvin** has been reported in the SpectraBase database, although the data is not publicly accessible.

Table 4: Predicted ¹³C NMR Data for **Epigriseofulvin** (in DMSO-d₆)



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Note: This is a predicted table. Access to the experimental data is required for definitive assignments.

Conclusion

The comprehensive spectroscopic analysis of **Epigriseofulvin** using MS, IR, and NMR techniques provides a robust framework for its identification and structural elucidation. While sharing the same molecular formula as Griseofulvin, its unique stereochemistry leads to distinguishable spectral features. This technical guide highlights the importance of these analytical methods in differentiating diastereomers and provides a foundational understanding of the expected spectroscopic data for **Epigriseofulvin**. Further research to obtain and publish high-resolution experimental spectra of pure **Epigriseofulvin** is crucial for the scientific community.

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